molecular formula C16H21NO4 B3189698 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate CAS No. 3435-56-1

1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate

Cat. No.: B3189698
CAS No.: 3435-56-1
M. Wt: 291.34 g/mol
InChI Key: BEYLVANPYLXGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate is an organic compound with the molecular formula C16H21NO4.

Preparation Methods

The synthesis of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .

Comparison with Similar Compounds

1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate can be compared with similar compounds such as:

    Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}malonate: Similar structure but different substituents.

    Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}succinate: Similar structure but different functional groups.

    Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}fumarate: Similar structure but different double bond configuration.

Properties

CAS No.

3435-56-1

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

diethyl 2-[[4-(dimethylamino)phenyl]methylidene]propanedioate

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)11-12-7-9-13(10-8-12)17(3)4/h7-11H,5-6H2,1-4H3

InChI Key

BEYLVANPYLXGSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.